5-(Difluoromethyl)isoindoline
CAS No.:
Cat. No.: VC17375024
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2N |
|---|---|
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | 5-(difluoromethyl)-2,3-dihydro-1H-isoindole |
| Standard InChI | InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2 |
| Standard InChI Key | ATEDVYHPRRWWSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C(F)F |
Introduction
Molecular Structure and Chemical Identity
Core Structure and Substituent Effects
5-(Difluoromethyl)isoindoline consists of a bicyclic isoindoline system (C₈H₉N) with a difluoromethyl (-CF₂H) group at the 5-position. The isoindoline scaffold comprises a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The difluoromethyl group introduces electronegativity and lipophilicity, influencing reactivity and biological activity .
Key Structural Features:
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Molecular Formula: C₉H₉F₂N
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Molecular Weight: 169.17 g/mol (calculated)
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Bond Angles: The saturated ring adopts a puckered conformation, with bond angles near 109.5° for sp³-hybridized nitrogen .
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Electron Distribution: The -CF₂H group withdraws electron density via inductive effects, polarizing adjacent C-H bonds and enhancing stability against oxidative degradation .
Synthetic Methodologies
Direct C-H Difluoromethylation
Physicochemical Properties
Experimental and Predicted Data
While experimental data for 5-(difluoromethyl)isoindoline are scarce, properties can be inferred from analogs:
Spectroscopic Characteristics
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¹H NMR: Expected signals at δ 3.5–4.0 ppm (saturated ring CH₂), δ 6.5–7.5 ppm (aromatic protons), and δ 5.5–6.0 ppm (CF₂H coupling) .
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¹⁹F NMR: A triplet near δ -120 ppm (J = 55–60 Hz) for the -CF₂H group.
Applications in Pharmaceutical Chemistry
Case Study: Anticandidate Drug Analogs
A 2024 study on difluoromethylated pyrroles demonstrated 3–5× enhanced potency against Candida albicans compared to non-fluorinated analogs. Similar optimization could apply to 5-(difluoromethyl)isoindoline.
Challenges and Future Directions
Synthetic Limitations
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Scalability: Multi-step routes and sensitive fluorination reagents increase production costs .
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Purification: Separation of regioisomers requires advanced chromatography .
Research Opportunities
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